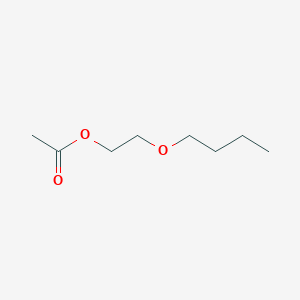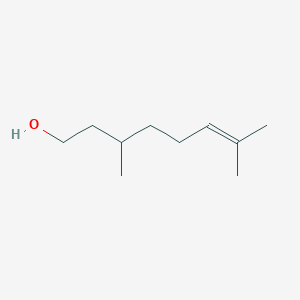
3-Aminopropanoato de bencilo
Descripción general
Descripción
Benzyl 3-aminopropanoate is an organic compound that belongs to the class of esters It is derived from the esterification of 3-aminopropanoic acid (beta-alanine) with benzyl alcohol
Aplicaciones Científicas De Investigación
Benzyl 3-aminopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: Benzyl 3-aminopropanoate is used in the production of specialty chemicals and as a precursor for various industrial products
Mecanismo De Acción
Mode of Action
It is known that Benzyl 3-aminopropanoate is an ester, and esters are known to undergo hydrolysis in the body to form their corresponding carboxylic acids and alcohols . In this case, Benzyl 3-aminopropanoate would be expected to hydrolyze to form benzyl alcohol and 3-aminopropanoic acid . The interaction of these products with biological targets could lead to various physiological effects.
Análisis Bioquímico
Biochemical Properties
Benzyl 3-aminopropanoate has been found to interact with various biomolecules in biochemical reactions . For instance, it has been used as a fluorescent chemosensor based on a Rhodamine B and a benzyl 3-aminopropanoate conjugate (RBAP) that selectively displays a colorimetric response and a fluorescence “turn-on” response at 583 nm via a rhodamine ring-opening process with Sn2+ in the presence of many other metal ions .
Cellular Effects
It is known that the compound can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Benzyl 3-aminopropanoate involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Preliminary studies suggest that the compound exhibits high selectivity and excellent sensitivity for Sn2+ ions in the presence of many other metal cations .
Dosage Effects in Animal Models
It is known that the compound can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Metabolic Pathways
It is known that the compound can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Transport and Distribution
It is known that the compound can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Subcellular Localization
It is known that the compound can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl 3-aminopropanoate can be synthesized through the esterification of 3-aminopropanoic acid with benzyl alcohol. One common method involves the use of a Dean-Stark apparatus to remove water formed during the reaction. The reaction typically involves refluxing beta-alanine, benzyl alcohol, and a catalyst such as 4-toluenesulfonic acid in benzene for several hours .
Industrial Production Methods: Industrial production of benzyl 3-aminopropanoate may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Types of Reactions:
Oxidation: Benzyl 3-aminopropanoate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form benzyl 3-aminopropanol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Benzyl 3-aminopropanol.
Substitution: Various substituted esters and amides.
Comparación Con Compuestos Similares
3-Aminopropanoic acid (beta-alanine): A naturally occurring beta-amino acid with similar structural features.
Benzyl alcohol: A simple aromatic alcohol that forms the ester linkage in benzyl 3-aminopropanoate.
Benzyl 3-aminopropanoate hydrochloride: A salt form of the compound with enhanced solubility in water
Uniqueness: Benzyl 3-aminopropanoate is unique due to its ester linkage, which imparts distinct chemical reactivity compared to its parent compounds. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Propiedades
IUPAC Name |
benzyl 3-aminopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-5H,6-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANCPUBPPUIWPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360470 | |
| Record name | benzyl beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14529-00-1 | |
| Record name | benzyl beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Benzyl 3-aminopropanoate contribute to the function of the RBAP chemosensor for Sn2+ ions?
A: While the research paper doesn't delve into the specific binding mechanism of Sn2+ to the RBAP molecule, it highlights that Benzyl 3-aminopropanoate is a key component of the RBAP chemosensor []. It's likely that the structure of Benzyl 3-aminopropanoate, with its amine and ester groups, plays a role in either directly binding to the Sn2+ ion or facilitating a structural change in the RBAP molecule upon Sn2+ binding. This interaction ultimately leads to the observed fluorescence change that allows for the detection of Sn2+ ions. Further research would be needed to elucidate the exact binding mechanism.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3'-Spirobi[3H-naphtho[2,1-b]pyran]](/img/structure/B86327.png)








![4-[(Isopropylamino)sulfonyl]benzoic acid](/img/structure/B86342.png)



